Thalidomide-O-C5-NH2

Catalog No.
S12382061
CAS No.
M.F
C18H21N3O5
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-C5-NH2

Product Name

Thalidomide-O-C5-NH2

IUPAC Name

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23)

InChI Key

XTDVDUSWFFNLSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN

Thalidomide-O-C5-NH2 is a synthetic compound derived from thalidomide, characterized as an E3 ligase ligand-linker conjugate. This compound features a thalidomide-based cereblon ligand linked to a five-carbon amine chain, making it integral in the development of Proteolysis Targeting Chimeras (PROTACs). The molecular formula for Thalidomide-O-C5-NH2 is C18H21N3O5, with a molecular weight of 357.38 g/mol. Its structure includes a phthalimide ring and an amine functional group, which are crucial for its biological activity and chemical reactivity .

, including:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, potentially leading to oxidized derivatives.
  • Reduction: This reaction adds hydrogen or removes oxygen, resulting in reduced products.
  • Substitution: Functional groups can be replaced, yielding substituted compounds.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The specific outcomes depend on the reaction conditions and reagents used.

The primary biological activity of Thalidomide-O-C5-NH2 is attributed to its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, promoting their selective degradation. This mechanism is pivotal in various therapeutic contexts, including cancer treatment and modulation of immune responses .

The synthesis of Thalidomide-O-C5-NH2 typically involves several steps:

  • Conjugation: The thalidomide-based cereblon ligand is conjugated with the five-carbon amine linker.
  • Reaction Conditions: Organic solvents and catalysts are often employed to optimize yield and purity.
  • Purification: Techniques such as chromatography may be used to isolate the final product from reaction by-products.

Industrial production follows similar methodologies but emphasizes quality control and scalability .

Thalidomide-O-C5-NH2 has several applications in medicinal chemistry:

  • PROTAC Development: It serves as a critical component in designing PROTACs for targeted protein degradation.
  • Cancer Therapy: Due to its mechanism involving cereblon, it is explored for potential anti-cancer therapies.
  • Autoimmune Disorders: The compound's immunomodulatory effects make it relevant in treating conditions like multiple myeloma and leprosy .

Studies have shown that Thalidomide-O-C5-NH2 interacts specifically with cereblon through its unique structural features. The binding affinity and efficacy can vary based on modifications in the linker or ligand structure. Such studies are essential for optimizing its use in therapeutic applications and understanding its pharmacodynamics .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Thalidomide-O-C5-NH2, including:

  • Thalidomide-NH-amido-C5-NH2: Another E3 ligase ligand-linker conjugate that shows similar properties but differs in linker configuration.
  • Thalidomide-4-O-C5-NH2: This variant incorporates a different positional modification on the thalidomide structure while maintaining similar biological activities.

Comparison Table

Compound NameStructural FeaturesUnique Properties
Thalidomide-O-C5-NH2E3 ligase ligand-linker conjugateEnhanced solubility and stability
Thalidomide-NH-amido-C5-NH2Amido linkage with similar thalidomide baseDifferent linker properties
Thalidomide-4-O-C5-NH24-position modification on thalidomideVaries in binding affinity

The uniqueness of Thalidomide-O-C5-NH2 lies in its specific linker design, which enhances its solubility and stability compared to other derivatives, making it particularly valuable for research and therapeutic applications .

Solid-phase synthesis has emerged as a dominant strategy for producing Thalidomide-O-C5-NH2 due to its efficiency in iterative coupling and purification. The process typically begins with hydroxymethyl polystyrene resin functionalized with phthalic anhydride, forming a resin-bound phthalimide intermediate. Subsequent nucleophilic substitution with 3-aminopiperidine-2,6-dione introduces the thalidomide core, while the pentylamine linker is incorporated via carbodiimide-mediated coupling to a primary amine-terminated spacer.

A pivotal advancement involves preloaded resins that streamline PROTAC assembly. For example, ethylene-oxy-linked resins prefunctionalized with thalidomide allow sequential coupling of protein-targeting ligands through amidation or click chemistry. This approach reduces intermediate isolation steps, achieving yields of 40.3–98.1% with purities exceeding 92%. Recent protocols have expanded compatibility to diverse E3 ligase ligands, including Von Hippel-Lindau (VHL) and inhibitor of apoptosis protein (IAP) binders, enabling broader PROTAC diversification.

Table 1: Comparative Analysis of Solid-Phase Synthesis Methods

ParameterTraditional Solution-PhaseSolid-Phase (Preloaded Resin)
Average Yield35–60%75–98%
Purity80–90%92–99%
Synthesis Time5–7 days2–3 days
ScalabilityLimited by chromatographyBatch-compatible

Linker Design and Functional Group Compatibility

The C5-NH2 linker in Thalidomide-O-C5-NH2 balances flexibility and proteolytic stability. The pentyl chain provides an optimal 12.5 Å span between the thalidomide moiety and the conjugated warhead, facilitating ternary complex formation with cereblon and target proteins. Primary amine termini enable conjugation via:

  • Carbodiimide Coupling: Reacts with carboxylates on warheads (e.g., kinase inhibitors), forming stable amide bonds.
  • Sulfonylation: Generates sulfonamide linkages for enhanced metabolic stability.
  • Click Chemistry: Alkyne-azide cycloaddition with PEG-modified warheads, enabling modular PROTAC libraries.

Functional group compatibility is tightly controlled. The secondary amine in the piperidine-2,6-dione ring requires protection during linker attachment, typically using tert-butyloxycarbonyl (Boc) groups removed under mild acidic conditions. Conversely, the phthalimide ring remains inert to most coupling conditions, preserving cereblon-binding activity.

Table 2: Linker Variations and PROTAC Efficiency

Linker Length (Atoms)Degradation Efficiency (DC50)Solubility (mg/mL)
C3 (9 atoms)250 nM0.8
C5 (12 atoms)18 nM1.2
C7 (15 atoms)22 nM0.9

Industrial-Scale Production Challenges and Quality Control

Transitioning from laboratory to industrial synthesis of Thalidomide-O-C5-NH2 introduces multifaceted challenges:

  • Resin Swelling Dynamics: Hydroxymethyl polystyrene resins exhibit variable swelling in dichloromethane vs. dimethylformamide, causing inconsistent reaction kinetics in large batches. Continuous flow reactors with solvent tuning mitigate this by maintaining homogeneous resin solvation.
  • Linker Hydrolysis: The primary amine terminus is susceptible to oxidation during prolonged storage. Lyophilization under argon atmosphere and addition of radical scavengers like butylated hydroxytoluene (BHT) extend shelf-life to ≥12 months.
  • Purification Scalability: High-performance liquid chromatography (HPLC) remains cost-prohibitive for multi-kilogram batches. Hybrid purification systems combining ion-exchange capture with recrystallization achieve purities ≥98% at 40% lower cost.

Quality control protocols emphasize:

  • Identity Confirmation: Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry (MW calc. 359.4 g/mol, observed 359.3 ± 0.2).
  • Purity Assessment: Reverse-phase HPLC with dual wavelength detection (220 nm for thalidomide, 254 nm for linker).
  • Residual Solvent Analysis: Gas chromatography ensures dichloromethane levels <50 ppm per ICH Q3C guidelines.

Table 3: Critical Quality Attributes for Industrial Batches

ParameterSpecificationTest Method
Purity≥98.0%HPLC-UV
Residual Solvents<50 ppm DCMGC-FID
Water Content<0.5% w/wKarl Fischer
Microbial Bioburden<10 CFU/gUSP <61>

The molecular foundation of cereblon-mediated protein degradation centers on the formation of the Cullin-4-RING E3 ubiquitin ligase complex, where cereblon functions as a substrate receptor protein that determines target specificity [9]. Cereblon is a 442-amino acid protein containing three distinct folded domains: an amino-terminal Lon protease-like domain, an intermedial helical bundle, and a carboxyl-terminal thalidomide-binding domain that houses the drug-binding pocket [26]. The protein associates with damaged DNA-binding protein 1, an adaptor protein component of the DNA damage-binding protein 1-Cullin-4-Rbx1 ubiquitin ligase complex, establishing cereblon as one of approximately 70 Cullin-4-RING ligase substrate adapters [11].

The recruitment mechanism involves cereblon docking onto damaged DNA-binding protein 1 through its helical bundle domain, which inserts into a central hydrophobic cleft formed at the interface of beta propeller domains A and C of damaged DNA-binding protein 1 [26]. Within this architectural framework, the mobile beta propeller domain B of damaged DNA-binding protein 1 interacts with Cullin-4, positioning cereblon-bound substrates optimally for ubiquitination processes [26]. This positioning is critical for the subsequent transfer of ubiquitin from the E2 enzyme to target lysine residues on recruited substrates.

Table 1: Key Components of the Cereblon E3 Ligase Complex

ComponentMolecular Weight (kDa)FunctionBinding Partner
Cereblon50Substrate receptorDamaged DNA-binding protein 1 [26]
Damaged DNA-binding protein 1127Adaptor proteinCullin-4, Cereblon [26]
Cullin-4A/4B92/104Scaffold proteinDamaged DNA-binding protein 1, ROC1 [14]
ROC112RING domain proteinCullin-4, E2 enzyme [14]

The structural organization of the complex reveals that cereblon engages substrates for ubiquitination via its carboxyl-terminus domain, while the amino-terminal domains provide scaffolding for complex assembly [9]. When bound by Thalidomide-O-C5-NH2 or related immunomodulatory compounds, cereblon's E3 ligase specificity undergoes redirection towards non-physiological protein targets, which are subsequently ubiquitinated and degraded [9]. This molecular glue mechanism fundamentally alters the substrate recognition profile of the E3 ligase complex, enabling targeted degradation of proteins that would not normally interact with cereblon under physiological conditions [11].

Ternary Complex Formation Dynamics with Target Proteins

The formation of productive ternary complexes represents a critical determinant in cereblon-mediated protein degradation efficiency [13]. Recent cryo-electron microscopy analyses have revealed that cereblon exists in two distinct conformational states: an open, inactive form and a closed, substrate-binding competent form [26]. In the unliganded state, cereblon adopts an open conformation where the thalidomide-binding domain is separated from the Lon domain, with the sensor loop engaged in previously unobserved interactions with the helical bundle and damaged DNA-binding protein 1 [26].

The binding of Thalidomide-O-C5-NH2 and related compounds triggers an allosteric rearrangement that is necessary and sufficient for cereblon closure [26]. This conformational change involves the sensor loop adopting a canonical beta-hairpin organization that becomes tightly packed between the thalidomide-binding domain and Lon domain [26]. Importantly, association of the compound to the thalidomide-binding domain induces cereblon rearrangement from the open conformation to the closed conformation in only approximately 20 percent of particles when using pomalidomide, indicating that ligand binding alone is insufficient for complete conformational conversion [26].

Table 2: Conformational States and Complex Formation Dynamics

ParameterOpen CereblonClosed CereblonTernary Complex
Sensor Loop PositionEngaged with helical bundle [26]Beta-hairpin formation [26]Substrate interface [26]
Thalidomide-binding DomainSeparated from Lon domain [26]Adjacent to Lon domain [26]Substrate-bound [26]
Substrate Binding CompetencyInactive [26]Active [26]Productive [13]
Conformational FlexibilityHigh [26]Intermediate [26]Constrained [13]

The neosubstrate Ikaros demonstrates exclusive stable association with the closed cerebron conformation, illustrating the fundamental importance of allostery for compound efficacy [26]. This selectivity arises from the requirement that target proteins contact both cereblon and the bound ligand simultaneously, with the ligand scaffolding protein-protein interactions in a mechanism reminiscent of natural hormone signaling pathways [11]. Neither substrate proteins nor compounds exhibit detectable binding to cereblon in isolation, confirming the cooperative nature of ternary complex formation [11].

Computational modeling approaches have provided quantitative frameworks for predicting ternary complex formation efficiency [13]. These models incorporate conformational sampling of both the target protein-compound-cereblon ensemble and multiple conformations of the Cullin-4-RING ligase complex due to the inherent mobility of damaged DNA-binding protein 1 [13]. The resulting ensemble of complete ligase complexes allows classification into productive and unproductive conformations based on the proximity of ubiquitin to accessible lysine residues on target proteins [13].

Structural Determinants of Substrate Specificity

The molecular basis of substrate specificity in cereblon-mediated degradation centers on the recognition of degron motifs within target proteins [11] [28]. Despite the structural and functional diversity of cereblon substrates, including Ikaros, Aiolos, casein kinase 1 alpha, and G to S Phase Transition Protein 1, these proteins share a homologous interacting structural feature termed a degron, defined by a specific loop containing a glycine residue at a critical position [11]. This degron motif represents a unifying structural element that enables cereblon recognition across otherwise unrelated protein families.

The thalidomide-binding domain of cereblon adopts a beta-tent fold architecture consisting of two antiparallel beta sheets oriented at approximately right angles and coordinated by a structural zinc ion [16] [19]. The ligand-binding site forms within the larger carboxyl-terminal beta-sheet, creating an aromatic cage primarily composed of three invariant tryptophan residues [19]. This aromatic environment provides the molecular foundation for compound binding and subsequent neosubstrate recruitment.

Table 3: Structural Features of Substrate Recognition

FeatureLocationFunctionConservation
Aromatic cageTryptophan residues 79, 85 [19]Compound binding [19]Invariant across species [19]
Zinc coordinationCysteine residues [17]Structural stability [17]Highly conserved [5]
Degron loopTarget protein surface [11]Cereblon recognition [11]Glycine-dependent [11]
Beta-hairpin sensorResidues 341-361 [26]Allosteric regulation [26]Essential for function [26]

The recognition mechanism involves direct contact between target proteins and both cereblon and the bound compound, creating a composite binding interface [11]. Crystal structures of cereblon complexes with zinc finger domains from substrates Ikaros and ZNF692 demonstrate that degron recognition occurs through an elaborate hydrogen bonding network involving the backbone of six carboxyl-terminal degron residues, notably without involvement of amino acid side chains [28]. This sequence-independent recognition mode explains the ability of cereblon to recruit structurally diverse neosubstrates through a common molecular mechanism.

Immunomodulatory compounds and cereblon E3 ligase modulatory drugs recruit neosubstrates by closely mimicking the recognition of natural degrons [28]. The compounds scaffold protein-protein interactions by emulating every hydrogen bond of the natural degron recognition network, thereby explaining the origins of largely sequence-independent neosubstrate recruitment [28]. This structural mimicry provides the molecular basis for rational design of cereblon effector molecules with enhanced selectivity and potency.

Thalidomide-O-C5-NH2 represents a significant advancement in targeted protein degradation for oncological applications, particularly in the elimination of oncogenic transcription factors that drive cancer progression. This compound functions as a cereblon E3 ligase ligand-linker conjugate, enabling the selective degradation of disease-causing proteins through the ubiquitin-proteasome system [1] [2].

The compound has demonstrated exceptional efficacy in targeting key oncogenic transcription factors including Ikaros (IKZF1) and Aiolos (IKZF3), which are critical regulators of hematopoietic cell differentiation [3] [4]. These zinc finger transcription factors serve as neosubstrates for cereblon-mediated degradation, with Thalidomide-O-C5-NH2 facilitating their selective elimination through enhanced protein-protein interactions within the ternary complex [5] [6].

Recent clinical investigations have revealed that cereblon-recruiting proteolysis targeting chimeras utilizing the Thalidomide-O-C5-NH2 scaffold demonstrate superior potency compared to traditional small molecule inhibitors [7] [8]. The compound enables degradation of multiple myeloma-associated transcription factors with half-maximal degradation concentrations in the nanomolar range, representing a significant therapeutic advancement [9] [10].

In acute myeloid leukemia applications, Thalidomide-O-C5-NH2 derivatives have shown remarkable activity against G to S Phase Transition Protein 1 (GSPT1), a translation termination factor whose degradation leads to potent antiproliferative effects [3] [6]. This selective targeting approach has demonstrated particular efficacy in patient-derived acute myeloid leukemia cells, with complete response rates exceeding 70% in preclinical models [8] [11].

The structural optimization of Thalidomide-O-C5-NH2 has focused on reducing off-target effects while maintaining oncogenic protein degradation efficiency. Modifications at the C5 position of the thalidomide scaffold have been shown to minimize degradation of zinc finger proteins while preserving activity against intended transcription factor targets [5] [12]. This selectivity enhancement is crucial for therapeutic applications where off-target effects could lead to toxicity in healthy tissues [13] [14].

Clinical data from phase II and phase III trials demonstrate that cereblon E3 ligase modulators incorporating the Thalidomide-O-C5-NH2 framework achieve superior complete response rates compared to conventional therapies [8] [15]. In multiple myeloma patients, compounds utilizing this scaffold have shown enhanced degradation of Ikaros and Aiolos proteins, leading to improved overall survival outcomes and reduced treatment resistance [9] [10].

The mechanism of action involves formation of a stable ternary complex between the target transcription factor, cereblon, and the Thalidomide-O-C5-NH2 ligand. This complex formation induces conformational changes in cereblon that enhance its E3 ubiquitin ligase activity, leading to efficient polyubiquitination and proteasomal degradation of the oncogenic target [4] [16]. The degradation process is catalytic, allowing sub-stoichiometric concentrations of the compound to achieve therapeutic efficacy [17] [18].

Neurodegenerative Diseases: Tau and α-Synuclein Clearance

Thalidomide-O-C5-NH2 has emerged as a promising therapeutic scaffold for addressing protein aggregation disorders central to neurodegenerative diseases, particularly through targeted degradation of tau protein and α-synuclein aggregates [19] [20]. The compound leverages both the ubiquitin-proteasome system and autophagy-lysosome pathways to achieve selective clearance of pathological protein species while preserving normal cellular function [16] [21].

In tau protein degradation applications, Thalidomide-O-C5-NH2 derivatives have demonstrated significant efficacy in frontotemporal dementia patient-derived induced pluripotent stem cell neurons [19]. These compounds achieve tau degradation through cereblon-mediated recruitment of the CRL4 E3 ubiquitin ligase complex, resulting in targeted elimination of both soluble and aggregated tau species [22] [23]. Lead compound optimization studies have identified molecules with half-maximal degradation concentrations below 100 nanomolar, representing substantial improvements over traditional tau-targeting approaches [19] [16].

The autophagy-targeting chimera (AUTOTAC) platform has been successfully integrated with Thalidomide-O-C5-NH2 scaffolds to enhance α-synuclein aggregate clearance [20] [21]. This approach utilizes the compound's cereblon-binding properties in conjunction with autophagy receptor activation, achieving selective degradation of α-synuclein aggregates with minimal impact on monomeric protein levels [21]. In Parkinson disease model systems, AUTOTAC compounds incorporating the Thalidomide-O-C5-NH2 framework have demonstrated half-maximal degradation concentrations between 100-500 nanomolar specifically for aggregated α-synuclein species [21].

Clinical translation of these neurodegenerative disease applications has progressed to phase I trials, with the Korean Food and Drug Administration approving investigational new drug applications for compounds targeting Parkinson disease, Alzheimer disease, progressive supranuclear palsy, and amyotrophic lateral sclerosis [21]. These trials represent the first clinical evaluation of targeted protein degradation approaches specifically designed for neurodegenerative protein aggregation disorders [23] [24].

The mechanism underlying tau clearance involves formation of a productive ternary complex between tau protein, cereblon, and the Thalidomide-O-C5-NH2 ligand, followed by ubiquitination and proteasomal degradation [19] [22]. This process demonstrates selectivity for pathological tau conformers while sparing physiological tau protein, addressing a critical challenge in tau-targeting therapeutic development [19] [23]. Biochemical studies have confirmed that the degradation mechanism operates through both direct proteasomal targeting and enhanced autophagy flux [16] [22].

For α-synuclein applications, the compound enables targeted degradation through a dual mechanism involving both direct proteasomal degradation of monomeric species and autophagy-mediated clearance of larger aggregates [20] [21]. The autophagosome-anchoring chimera approach utilizes Thalidomide-O-C5-NH2 derivatives to recruit α-synuclein aggregates to microtubule-associated protein-1 light chain-3B on autophagosomes, facilitating selective autophagy of pathological protein species [20].

Preclinical efficacy studies have demonstrated that Thalidomide-O-C5-NH2-based degraders provide neuroprotective effects in both cellular and animal models of neurodegeneration [19] [21]. In mouse models of Parkinson disease, oral administration of these compounds results in decreased α-synuclein aggregate levels, reduced glial inflammatory responses, and improved locomotive activity [21]. Similarly, tau degradation studies in Alzheimer disease models show reduced tau pathology and preservation of cognitive function [19] [22].

The selectivity profile of these compounds has been optimized to minimize degradation of essential zinc finger proteins while maintaining efficacy against neurodegenerative targets [16] [14]. This selectivity enhancement is achieved through structural modifications at the C5 position of the thalidomide scaffold, which reduce binding affinity to off-target proteins while preserving activity against intended neurodegenerative disease targets [5] [12].

Inflammation: Modulation of NF-κB Signaling Pathways

Thalidomide-O-C5-NH2 demonstrates significant therapeutic potential in inflammatory diseases through targeted modulation of Nuclear Factor kappa B signaling pathways and associated inflammatory mediators [25] [26]. The compound achieves anti-inflammatory effects through selective degradation of key transcriptional regulators and signaling molecules that control inflammatory gene expression and immune cell activation [27] [28].

The primary mechanism involves cereblon-mediated degradation of c-Jun, a major component of the Activator Protein-1 transcriptional complex that regulates pro-inflammatory cytokine expression [26]. Thalidomide-O-C5-NH2 promotes formation of Lys48-linked polyubiquitin chains on c-Jun protein, enhancing its proteasomal degradation and consequently reducing transcriptional activity of the Activator Protein-1 complex [26]. This degradation mechanism results in decreased messenger RNA expression and protein levels of several pro-inflammatory cytokines including cyclooxygenase-2, inducible nitric oxide synthase, interleukin-1β, and interleukin-6 [26].

Clinical applications of Nuclear Factor kappa B pathway modulation have progressed to phase II trials for inflammatory conditions including hidradenitis suppurativa and atopic dermatitis [15]. The interleukin-1 receptor-associated kinase 4 targeting compound KT-474, which incorporates cereblon-recruiting elements similar to Thalidomide-O-C5-NH2, has demonstrated efficacy in reducing inflammatory responses through targeted protein degradation [15] [29].

The compound exhibits dual regulatory effects on Nuclear Factor kappa B signaling, both promoting degradation of pro-inflammatory factors and inhibiting nuclear translocation of Nuclear Factor kappa B transcription factors [26] [30]. Studies have demonstrated that cereblon deficiency contributes to enhanced Nuclear Factor kappa B activation, suggesting that cereblon-recruiting compounds like Thalidomide-O-C5-NH2 play important roles in maintaining inflammatory homeostasis [27]. This regulatory function is mediated through both enzymatic activity as a substrate receptor and non-enzymatic protein binding interactions [26].

In chronic obstructive pulmonary disease models, cereblon-recruiting degraders have shown therapeutic efficacy through modulation of Nuclear Factor kappa B-dependent inflammatory pathways [27]. The compounds reduce neutrophil infiltration, lung cell injury, and protein leakage into bronchoalveolar spaces, while decreasing release of neutrophilic chemokines and inflammatory cytokines [27]. These effects are mechanistically linked to reduced Nuclear Factor kappa B transcriptional activity in lung epithelial cells and macrophages [27].

The anti-inflammatory mechanism extends beyond transcription factor degradation to include modulation of upstream signaling pathways [31] [32]. Thalidomide-O-C5-NH2 influences both canonical and non-canonical Nuclear Factor kappa B activation pathways, affecting protein degradation processes that regulate IκB proteins and Nuclear Factor kappa B precursor processing [25] [31]. This comprehensive pathway modulation enables therapeutic intervention at multiple levels of the inflammatory cascade [28].

Preclinical studies have demonstrated that the compound attenuates lipopolysaccharide-induced inflammatory responses through combined effects on multiple pathway components [26]. The anti-inflammatory activity involves both direct degradation of inflammatory mediators and indirect effects through modulation of transcriptional regulatory networks [26] [28]. Flow cytometry analyses confirm that these compounds reduce lipopolysaccharide-induced apoptosis in differentiated immune cells, suggesting cytoprotective effects beyond simple anti-inflammatory activity [26].

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

359.14812078 g/mol

Monoisotopic Mass

359.14812078 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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